2-{[N-(Cyclobutylcarbonyl)-N-cyclopentylglycyl]amino}-4,5,6,7-tetrahydro-1-benzo[b]thiophene-3-carboxamide
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Overview
Description
2-{[N-(Cyclobutylcarbonyl)-N-cyclopentylglycyl]amino}-4,5,6,7-tetrahydro-1-benzo[b]thiophene-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure that combines a benzo[b]thiophene core with a cyclobutylcarbonyl and cyclopentylglycyl moiety, making it an interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[N-(Cyclobutylcarbonyl)-N-cyclopentylglycyl]amino}-4,5,6,7-tetrahydro-1-benzo[b]thiophene-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzo[b]thiophene Core: This can be achieved through a cyclization reaction involving a suitable thiophene precursor.
Introduction of the Cyclobutylcarbonyl Group: This step involves the acylation of the benzo[b]thiophene core using cyclobutylcarbonyl chloride in the presence of a base such as triethylamine.
Attachment of the Cyclopentylglycyl Moiety: This is typically done through an amide coupling reaction using cyclopentylglycine and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized to improve yield and reduce costs. This might involve the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, the purification steps would be streamlined using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[N-(Cyclobutylcarbonyl)-N-cyclopentylglycyl]amino}-4,5,6,7-tetrahydro-1-benzo[b]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen functionalities.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amide or thiophene positions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, alkyl halides.
Major Products
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of alkyl or aryl groups.
Scientific Research Applications
Medicinal Chemistry: The compound can be explored for its potential as a drug candidate due to its unique structure and possible biological activity.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of 2-{[N-(Cyclobutylcarbonyl)-N-cyclopentylglycyl]amino}-4,5,6,7-tetrahydro-1-benzo[b]thiophene-3-carboxamide is not fully understood. it is believed to interact with specific molecular targets, possibly involving enzyme inhibition or receptor binding. The exact pathways and molecular interactions would require further investigation through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the synthesis of fentanyl and related derivatives.
4-ANPP (4-anilinopiperidine): Another intermediate in the synthesis of fentanyl.
Uniqueness
2-{[N-(Cyclobutylcarbonyl)-N-cyclopentylglycyl]amino}-4,5,6,7-tetrahydro-1-benzo[b]thiophene-3-carboxamide stands out due to its combination of a benzo[b]thiophene core with cyclobutylcarbonyl and cyclopentylglycyl groups, which is not commonly found in other compounds. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research.
Properties
CAS No. |
606109-57-3 |
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Molecular Formula |
C21H29N3O3S |
Molecular Weight |
403.5 g/mol |
IUPAC Name |
2-[[2-[cyclobutanecarbonyl(cyclopentyl)amino]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C21H29N3O3S/c22-19(26)18-15-10-3-4-11-16(15)28-20(18)23-17(25)12-24(14-8-1-2-9-14)21(27)13-6-5-7-13/h13-14H,1-12H2,(H2,22,26)(H,23,25) |
InChI Key |
CCPQOFRNTCSBJX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N(CC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N)C(=O)C4CCC4 |
Origin of Product |
United States |
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